molecular formula C14H16N2O2 B2823933 Tert-butyl 3-phenylpyrazole-1-carboxylate CAS No. 1820711-47-4

Tert-butyl 3-phenylpyrazole-1-carboxylate

Cat. No.: B2823933
CAS No.: 1820711-47-4
M. Wt: 244.294
InChI Key: GDEQKBQAXPSVOR-UHFFFAOYSA-N
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Description

Tert-butyl 3-phenylpyrazole-1-carboxylate is a chemical compound with a molecular weight of 244.29 . It is characterized by its IUPAC name, tert-butyl 3-phenyl-1H-pyrazole-1-carboxylate .


Molecular Structure Analysis

The molecular structure of this compound is represented by the Inchi Code 1S/C14H16N2O2/c1-14(2,3)18-13(17)16-10-9-12(15-16)11-7-5-4-6-8-11/h4-10H,1-3H3 . Further analysis of the molecular structure can be done using techniques like X-ray diffraction .

Scientific Research Applications

Fluorescent Sensing

Tert-butyl 3-phenylpyrazole-1-carboxylate derivatives have been utilized in the field of fluorescence sensing. For instance, hydroxypyrazole-based ligands, including tert-butyl derivatives, have shown potential as ratiometric fluorescent sensors for Zn(II) ions. This involves the coordination of these ligands with Zn(II) ions, leading to significant shifts in emission spectra, useful for sensing applications (Formica et al., 2018).

Antitumor Activity

Novel this compound derivatives have been synthesized and evaluated for their antitumor properties. Specifically, studies have focused on their effectiveness against ovarian cancer. These compounds demonstrate significant inhibitory activities, highlighting their potential in cancer treatment research (da Silva et al., 2020).

Solid State Conformation Studies

Research has also been conducted on the conformation of this compound derivatives in solid state. Insights into the crystallization forms and conformations, such as s-cis and s-trans, of these compounds have been gained through studies utilizing techniques like quantum mechanical calculations and crystallography (Zimmer et al., 2018).

Ligand Substitution in Organic LEDs

This compound-related compounds have applications in the field of organic light-emitting diodes (OLEDs). Studies have shown that these compounds can undergo ligand substitution under specific conditions, which is crucial for understanding the degradation pathways in OLED devices (Jurow et al., 2014).

Synthesis of Polypyridine Ruthenium(II) Complexes

These compounds have been utilized in synthesizing polypyridine ruthenium(II) complexes, which are important in various chemical processes. The synthesis and characterization of these complexes, including their interaction with different ligands, have been a significant area of research (Bonnet et al., 2003).

Synthesis of Lanthanoid Pyrazolates

Another application is in the synthesis of lanthanoid pyrazolates, where this compound derivatives play a crucial role. These compounds are important for their unique properties and potential applications in various fields (Deacon et al., 1999).

Future Directions

Pyrazole derivatives, such as Tert-butyl 3-phenylpyrazole-1-carboxylate, have garnered substantial interest from researchers due to their unique biological activities and structural diversity . Future research may focus on advancing the methodologies and applications of pyrazole derivatives .

Properties

IUPAC Name

tert-butyl 3-phenylpyrazole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-14(2,3)18-13(17)16-10-9-12(15-16)11-7-5-4-6-8-11/h4-10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDEQKBQAXPSVOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC(=N1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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